4-(2-Pyridyl)benzonitrile
Overview
Description
4-(2-Pyridyl)benzonitrile: is an organic compound with the molecular formula C₁₂H₈N₂ and a molecular weight of 180.2053 g/mol . It consists of a pyridine ring attached to a benzonitrile moiety, making it a heterocyclic aromatic compound. This compound is also known by other names such as pyridine, 2-(p-cyanophenyl)- .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methods: One common method involves the cyanation of benzene halides or toluene halides with ammonia.
Green Synthesis: A novel green synthetic route involves the use of ionic liquids as recycling agents.
Industrial Production Methods: Industrial production often involves the cyanation of benzaldehyde using hydroxylamine hydrochloride under mild reaction conditions. This method is advantageous due to its low production cost and suitability for large-scale applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(2-Pyridyl)benzonitrile can undergo oxidation reactions, typically involving strong oxidizing agents.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as stannous chloride and hydrochloric acid.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Products typically include oxidized derivatives of the original compound.
Reduction: The major product is the corresponding amine.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Chemistry: 4-(2-Pyridyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a building block for biologically active molecules .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-(2-Pyridyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Benzonitrile: Similar in structure but lacks the pyridine ring.
2-Cyanopyridine: Similar but with the nitrile group directly attached to the pyridine ring.
Uniqueness: 4-(2-Pyridyl)benzonitrile is unique due to the presence of both a pyridine ring and a benzonitrile moiety, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
4-pyridin-2-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMRFUCSFRRPNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185899 | |
Record name | 4-(2-Pyridyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32111-34-5 | |
Record name | 4-(2-Pyridinyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32111-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Pyridyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032111345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Pyridyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-pyridyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-PYRIDYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6ISU242LN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What is the significance of the research on the preparation of 4-(2'-pyridyl)benzyl hydrazine from 4-(2-Pyridyl)benzonitrile?
A1: The research presented in the paper focuses on developing a cost-effective and scalable method for synthesizing 4-(2'-pyridyl)benzyl hydrazine []. This compound is likely an important intermediate in the production of pharmaceuticals or other fine chemicals. The researchers achieved this by using this compound as a starting material and employing a two-step reduction process. This method is advantageous because it utilizes readily available and inexpensive starting materials, avoids harsh reaction conditions and expensive catalysts, and can be easily scaled for industrial production [].
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